lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate
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Overview
Description
Lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that combines the structural features of pyrrole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of lithium in the structure adds unique properties that can be exploited in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate can then undergo further reactions, such as the addition of propargylamine, followed by intramolecular cyclization to yield the desired pyrrolo[1,2-a]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of solid-phase synthesis and automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyrimidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrimidine-6-carboxylate derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with anti-inflammatory, antiviral, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent or a biochemical tool.
Mechanism of Action
The mechanism of action of lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the nitrogen atom placement and ring fusion, leading to different chemical and biological properties.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and its analogs have similar heterocyclic structures but lack the lithium component, which can significantly alter their reactivity and applications.
Uniqueness
Lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate is unique due to the presence of lithium, which can enhance its stability, reactivity, and potential applications in various fields. The combination of pyrrole and pyrimidine rings also provides a versatile scaffold for further chemical modifications and functionalization.
Properties
CAS No. |
2402829-74-5 |
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Molecular Formula |
C8H5LiN2O2 |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
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